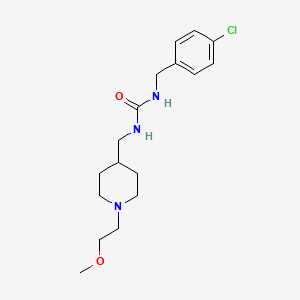
1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC). The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, exploring compounds with greater conformational flexibility. They found that a flexible spacer is compatible with high inhibitory activities, especially when the benzyl group attached to the basic nitrogen is replaced by a cyclohexyl group, indicating that an aromatic residue is not essential for activity (Vidaluc et al., 1995).
Inhibitors of Soluble Epoxide Hydrolase
Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). They observed substantial improvements in pharmacokinetic parameters compared to previous inhibitors. This novel sEH inhibitor demonstrated significant potency in reducing hyperalgesia in vivo, suggesting its potential in pain management (Rose et al., 2010).
Corrosion Inhibition
Jeeva et al. (2015) investigated the use of Mannich bases, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. They found that these compounds are effective in reducing corrosion, with the inhibition efficiency increasing with the concentration of the inhibitors. This application is significant for industries dealing with metal preservation (Jeeva et al., 2015).
Anticancer Agents
A study by Feng et al. (2020) explored the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. They demonstrated significant antiproliferative effects on various cancer cell lines, identifying these compounds as potential BRAF inhibitors for cancer treatment (Feng et al., 2020).
Corrosion Inhibition in Acid Solutions
Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea compounds in hydrochloric acid solutions on mild steel. Their findings suggest that these compounds act as mixed-type inhibitors, highlighting their potential use in industries where steel corrosion is a concern (Bahrami & Hosseini, 2012).
Sulfamylurea Hypoglycemic Agents
Sarges et al. (1976) developed a series of novel sulfamylurea derivatives with enhanced hypoglycemic activity. These compounds show promise in diabetes treatment, particularly for their potent action in lowering blood glucose levels (Sarges et al., 1976).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-23-11-10-21-8-6-15(7-9-21)13-20-17(22)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMSFUJSATQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

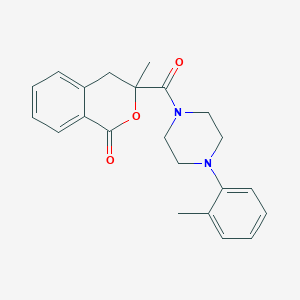
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)
![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)


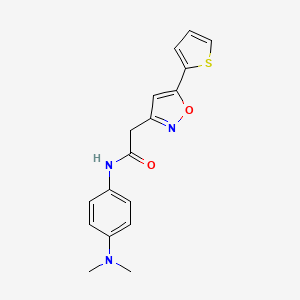
![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)
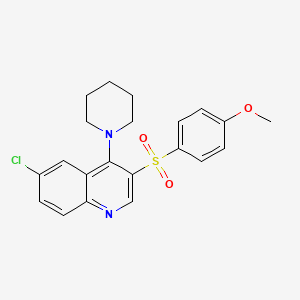
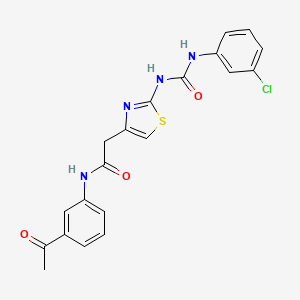
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)